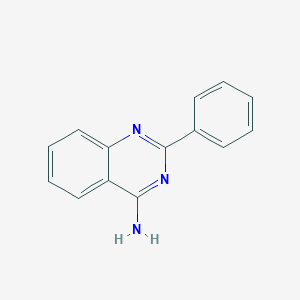

2-苯基喹唑啉-4-胺

描述

Synthesis Analysis

The synthesis of 2-phenylquinazolin-4-amine involves innovative methods aimed at achieving high yields and selectivity. One approach is a tandem reaction following sp(3) C-H functionalization, which allows the facile synthesis of 2-phenylquinazolines from easily available 2-aminobenzophenones and benzylic amines (Zhang et al., 2010). Another efficient method involves a Fe/Cu relay-catalyzed domino strategy, which utilizes commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide, showcasing a robust pathway to this compound (Jia et al., 2015).

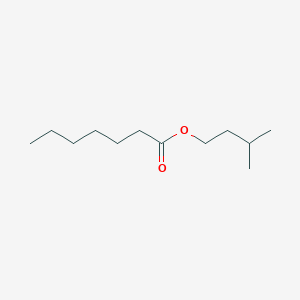

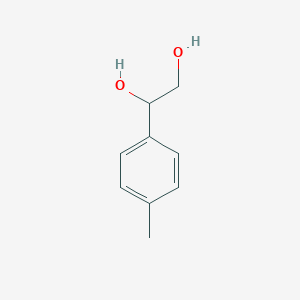

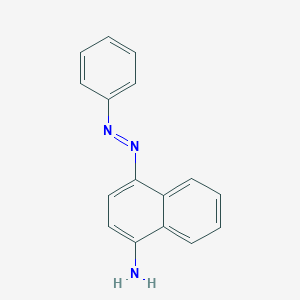

Molecular Structure Analysis

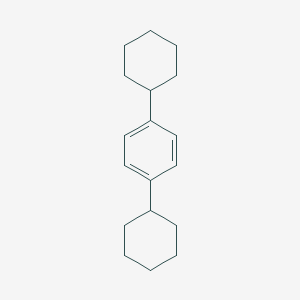

The molecular structure of 2-phenylquinazolin-4-amine is foundational to its reactivity and properties. Studies have elucidated its structure using various spectroscopic techniques, revealing the nuances of its quinazoline framework. These insights are crucial for understanding the compound's chemical behavior and its interaction with other molecules.

Chemical Reactions and Properties

2-Phenylquinazolin-4-amine undergoes numerous chemical reactions, demonstrating its versatility. For instance, it can participate in copper-catalyzed aerobic oxidative amination of sp3 C-H bonds, leading to the synthesis of 2-hetarylquinazolin-4(3H)-ones, highlighting its role in creating heteroaryl-substituted derivatives (Li et al., 2014). Additionally, its reactivity with amide solvents in the amination of 4-chloro-2-phenylquinoline derivatives further exemplifies its chemical utility (Tsai et al., 2008).

科学研究应用

BCRP Inhibition: 具有位置4处取代的2-苯基喹唑啉,特别是通过含胺链连接的苯环附着的化合物,是乳腺癌耐药蛋白(BCRP)(Juvale & Wiese, 2012)的有效抑制剂。

合成方法: 已开发了合成2-苯基喹唑啉的新方法,如遵循sp(3) C-H官能化的串联反应(Zhang et al., 2010),以及Fe/Cu继电器催化的多米诺协议(Jia et al., 2015)。

诱导凋亡和抗癌特性: N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,2-苯基喹唑啉-4-胺的衍生物,被确认为有效的凋亡诱导剂,并在多种癌症模型中显示出高血脑屏障穿透性(Sirisoma et al., 2009)。

COX-II抑制: 已开发了2-(吗啉-4-基)-N-苯基喹唑啉-4-胺的新衍生物作为选择性COX-II抑制剂,具有用于疼痛管理疗法的潜力(Dravyakar et al., 2019)。

EGFR抑制: 基于6,7-二甲氧基-N-苯基喹唑啉-4-胺模板的一些二茂铁类似物已合成并针对表皮生长因子受体(EGFR)的抗癌活性进行了测试(Amin et al., 2013)。

VEGFR-2和HDAC的双重抑制剂: 含有N-苯基喹唑啉-4-胺和羟肟酸基团的混合物被确认为双重VEGFR-2/HDAC抑制剂,显示出用于癌症治疗的潜力(Peng et al., 2016)。

未来方向

The future directions of 2-Phenylquinazolin-4-amine research could involve the development of more accurate, interpretable QSAR models for a series of N-phenylquinazolin-4-amine inhibitors of epidermal growth factor receptor (EGFR) kinase . This could facilitate structure-guided optimization of protein kinase inhibitors .

属性

IUPAC Name |

2-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEMTZOWFJHGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459820 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinazolin-4-amine | |

CAS RN |

1022-44-2 | |

| Record name | 2-Phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)